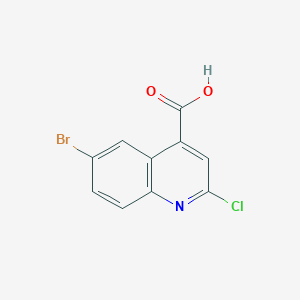

6-Bromo-2-chloroquinoline-4-carboxylic acid

Description

6-Bromo-2-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

Properties

IUPAC Name |

6-bromo-2-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQFLSUGWLYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383456 | |

| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287176-62-9 | |

| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl Propiolate-Mediated Cyclization

A widely cited method involves the reaction of 4-bromoaniline with ethyl propiolate under nitrogen protection. This step forms 3-(4-bromoanilino)ethyl acrylate, which undergoes thermal cyclization in diphenyl ether at 200–220°C to yield 6-bromoquinoline-4(1H)-one. Adjusting the solvent system (e.g., diphenyl ether) and temperature optimizes cyclization efficiency, with yields reaching 77–81%.

Reaction Conditions :

Alternative Cyclization Routes

Comparative studies describe the use of o-dichlorobenzene at 188°C for cyclizing 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, yielding 6-bromoquinoline-4(1H)-one in 87% yield. This method avoids high-boiling solvents but requires stringent temperature control.

Halogenation and Chlorination Techniques

Phosphorus Trichloride-Mediated Chlorination

The conversion of 6-bromoquinoline-4(1H)-one to 6-bromo-4-chloroquinoline employs phosphorus trichloride (PCl₃) in toluene under reflux. This step achieves near-quantitative yields (89–93%). For 2-chloro derivatives, analogous protocols may require substituting PCl₃ with POCl₃ or adjusting the position of chlorination via directed ortho-metalation.

Optimized Parameters :

Regioselective Chlorination Challenges

Introducing chlorine at the 2-position remains challenging due to the inherent reactivity of the quinoline ring. Directed lithiation at the 2-position using LDA (lithium diisopropylamide) followed by quenching with Cl₂ or NCS (N-chlorosuccinimide) could theoretically achieve this, though no direct examples are documented in the reviewed literature.

Carboxylation at the 4-Position

Hydrolysis of Ester Precursors

A five-step comparative route demonstrates the hydrolysis of 6-bromo-4-hydroxy-3-quinolinecarboxylic acid ethyl ester using 10% NaOH, yielding the carboxylic acid in 96% yield. Subsequent decarboxylation or functional group interconversion may refine the process.

Key Steps :

Oxidative Methods

Oxidation of 4-methylquinoline derivatives using KMnO₄ or RuO₄ represents a potential alternative, though this approach risks over-oxidation and requires rigorous stoichiometric control.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagent | Yield | Limitations |

|---|---|---|---|---|

| Ethyl Propiolate Route | 4-Bromoaniline | Ethyl propiolate | 70–81% | High-temperature cyclization |

| Phosphorus Trichloride | 6-Bromoquinoline-4(1H)-one | PCl₃ | 89–93% | Limited regioselectivity |

| Hydrolysis Route | Ethyl ester derivative | NaOH/HCl | 96% | Multi-step complexity |

Industrial-Scale Considerations

The ethyl propiolate route demonstrates scalability, with total yields exceeding 70% across three steps. Critical factors for industrial adoption include:

- Solvent Recovery : Diphenyl ether and toluene can be recycled via distillation.

- Cost Efficiency : PCl₃ is cost-effective compared to POCl₃.

- Environmental Impact : Methanol and petroleum ether usage necessitates solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antitubercular Activity

Research indicates that 6-bromo-2-chloroquinoline-4-carboxylic acid demonstrates significant antitubercular properties, particularly against Mycobacterium tuberculosis. A study found that derivatives with halogen substitutions showed enhanced activity.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |

|---|---|---|

| 6a | 32 | Moderate |

| 6b | >64 | Poor |

| 6c | 16 | Strong |

| 6q | 32 | Moderate |

Anticancer Properties

The compound has been evaluated for its cytotoxicity against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells, with some derivatives outperforming standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | More effective |

| SKMEL-103 (Melanoma) | 20 | Comparable |

Antimicrobial Effects

The presence of bromine and chlorine enhances the compound's lipophilicity, contributing to its antimicrobial activity. Research has demonstrated effectiveness against a range of bacterial strains.

Case Studies

- Antitubercular Study : A comprehensive study evaluated various quinoline derivatives for their efficacy against non-replicating M. tuberculosis using the LORA assay. The results indicated that halogenated derivatives maintained inhibitory activity under low oxygen conditions .

- Cytotoxicity Evaluation : Research on hybrid molecules containing the quinoline structure revealed significant cytotoxic effects against cancer cell lines, suggesting potential for development into anticancer therapies .

- Antileishmanial Activity : Certain derivatives of quinoline were synthesized and tested for their antileishmanial properties, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-4-chloroquinoline-2-carboxylic acid

- 2-Chloroquinoline-4-carboxylic acid

- 6-Bromoquinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the quinoline ring, which can influence its reactivity and biological activity. This dual substitution pattern can provide distinct advantages in certain chemical reactions and applications compared to similar compounds .

Biological Activity

6-Bromo-2-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C10H6BrClN2O2

- Molecular Weight : 286.51 g/mol

- CAS Number : 287176-62-9

The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with bromine and chlorine substituents that enhance its reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Candida albicans | 16.69 to 78.23 µM |

The compound's antibacterial activity is attributed to its ability to inhibit bacterial growth by targeting specific cellular processes .

Case Study: Mycobacterium tuberculosis Inhibition

A study focused on arylated quinoline carboxylic acids demonstrated that derivatives similar to this compound showed significant inhibition of Mycobacterium tuberculosis (Mtb). The study revealed that halogen substitutions at specific positions on the quinoline ring could enhance anti-TB activity. For instance:

- Compounds with chlorine at C-6 exhibited increased inhibition against Mtb H37Rv.

- The most effective derivative had an MIC of less than 1 μM .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes and interference with cellular signaling pathways critical for cancer cell proliferation.

Research Findings

A study examining various quinoline derivatives found that compounds with similar structures exhibited cytotoxic effects on several cancer cell lines. The findings suggested that the presence of halogen substituents could enhance the compound's ability to induce apoptosis in cancer cells .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

- Cellular Interaction : It interacts with cellular components, potentially disrupting metabolic pathways essential for cell survival .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-chloroquinoline-2-carboxylic acid | Similar structure but different halogen positioning | Moderate antibacterial activity |

| 2-Chloroquinoline-4-carboxylic acid | Lacks bromine substitution | Limited antimicrobial effects |

| 6-Bromoquinoline-4-carboxylic acid | Bromine at C-6 enhances reactivity | Higher anticancer potential |

This comparison highlights how specific substitutions influence the biological activities of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-2-chloroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, 6-bromo-4-chloroquinoline (CAS 65340-70-7) serves as a precursor, where the 4-chloro group undergoes substitution with a carboxylic acid moiety. Reaction optimization may involve:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with boronic acids .

- Solvent and temperature : Use polar aprotic solvents (DMF, dioxane) at 80–100°C to enhance reactivity .

- Purification : Column chromatography with silica gel or reverse-phase HPLC for isolating high-purity fractions (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity thresholds .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify quinoline ring substitution patterns (e.g., bromo and chloro substituents at C6 and C2) .

- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., theoretical m/z 292.13 for C₁₃H₁₀BrClNO₂) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carboxylic acid group or halogen substituent degradation. Stability studies should include periodic HPLC checks for decomposition products (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the quinoline core be addressed?

- Methodological Answer : The bromo and chloro substituents influence reactivity. Strategies include:

- Protecting groups : Temporarily block the carboxylic acid (e.g., esterification) to direct electrophilic substitution to C3 or C8 positions .

- Directed ortho-metalation : Use lithium bases to functionalize positions adjacent to halogens .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids targeting the bromo group (C6) while retaining the chloro substituent (C2) .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian, ORCA) .

- Isotopic pattern analysis : Use high-resolution MS (HRMS) to distinguish between molecular ion clusters (e.g., ⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) .

- 2D NMR : NOESY or HSQC to resolve overlapping signals in the aromatic region .

Q. What in vitro assays are suitable for evaluating biological activity, and how can false positives be mitigated?

- Methodological Answer :

- Antimicrobial testing : MIC assays against Gram-negative/positive strains, with negative controls (e.g., DMSO solvent) to rule out nonspecific inhibition .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- False-positive mitigation : Include redox-sensitive controls (e.g., catalase) to detect assay interference from reactive halogens .

Q. How can computational methods predict the compound’s reactivity in complex reaction systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.